2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid, also known as (R)-2-Phenyl-2-pivalamidoacetic acid, is a compound characterized by its unique structural features, including an amino group and a phenylacetic acid backbone. Its molecular formula is with a molecular weight of 235.28 g/mol. The compound is classified under various categories in chemical databases, including PubChem with ID 42256175 and CAS number 40610-41-1 . This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid can be attributed to the presence of functional groups such as the amino and carboxylic acid groups. It can participate in typical reactions involving amino acids, including:
Synthesis of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid can be achieved through several methods:
The primary applications of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid lie in medicinal chemistry and pharmacology. Its structural properties suggest potential roles as:
Several compounds share structural similarities with 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity (%) | Unique Features |
|---|---|---|---|
| 2-(N-Methylpivalamido)-2-phenylacetic acid | 195719-43-8 | 98% | Contains a methyl substitution on the nitrogen. |
| 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid | 344253-94-7 | 95% | Features a cyclic structure that alters reactivity. |
| (R)-2-(4-Hydroxyphenyl)-2-pivalamidoacetic acid | 205826-86-4 | 92% | Hydroxyl group enhances solubility and potential bioactivity. |
| Methyl 2-phenyl-2-pivalamidoacetate | 120226-40-6 | 90% | Methyl ester form may exhibit different pharmacological properties. |
| 2-(Cyclohexanecarboxamido)-2-phenylacetic acid | 28172-57-8 | 90% | Cyclohexane ring introduces steric hindrance affecting activity. |
These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and chemical properties.
Direct amination strategies for the synthesis of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid involve the direct introduction of amino functionalities into phenylacetic acid derivatives without the formation of intermediate imine compounds [1] [2]. These methodologies represent a straightforward approach to constructing the target molecule through controlled alkylation of primary amines.
The direct use of ammonium hydroxide in amination reactions has emerged as a significant advancement in synthetic organic chemistry, offering catalyst-free conditions for the formation of primary amine functionalities [2]. Research demonstrates that ammonium hydroxide can serve as an ultimate amino source, enabling the synthesis of nitrogen-unprotected amino compounds under mild reaction conditions with yields reaching up to 91 percent [2]. The enhancement of reaction rates through the use of water as a reaction medium has been observed, providing both practical and cost-effective advantages [2].
Stepwise acylation methodologies represent another important direct amination approach for phenylacetic acid derivatives . The foundational method involves sequential acylation of 2-amino-2-methylpropanoic acid precursors, where acetic anhydride reacts with primary amine groups to form intermediate compounds . These intermediates subsequently undergo secondary acylation with 2-amino-2-methylpropanamide under coupling conditions utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and N,N-diisopropylethylamine to yield the target compound .
Critical reaction parameters include solvent selection, with dichloromethane and dimethylformamide demonstrating optimal performance, and temperature control maintained between 0-25°C to minimize racemization and undesired side reactions . The direct amination approach offers operational simplicity by avoiding preformed imine intermediates and reducing the number of synthetic steps required.
Reductive amination methodologies provide a versatile synthetic route for 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid through the controlled reduction of imine intermediates [4] [5]. This approach involves the condensation of carbonyl compounds with amines followed by reduction of the resulting imine to yield the corresponding amine product [4].
Traditional reductive amination methods employ sodium cyanoborohydride as the reducing agent, though selectivity challenges arise due to the possibility of multiple condensation and reduction steps [4]. Factors influencing selectivity include the steric hindrance of the amine substrate, electronic properties of the carbonyl compound, and the choice of reducing agent [4]. Modern catalyst-controlled reductive amination offers enhanced selectivity through the use of transition metal catalysts such as ruthenium and iridium complexes [4].
Earth-abundant metal-catalyzed reductive amination has gained significant attention as an alternative to noble metal catalysts [6]. Research indicates that transition metals including titanium, iron, cobalt, nickel, and zirconium demonstrate considerable potential for sustainable and cost-effective reductive amination processes [6]. These catalysts address concerns regarding high prices, regulatory restrictions on residues in pharmaceutical applications, and environmental impact associated with noble metal systems [6].
The development of highly efficient and selective non-noble metal-based catalysts has created breakthrough opportunities in reductive amination methodology [5]. Direct reductive coupling of nitro compounds with aldehydes and ketones to produce secondary and tertiary amines has been established since the 1940s, with recent advances in catalyst design enabling improved performance [5]. One-pot catalytic processes combining reductive amination with primary amine synthesis offer particular advantages for industrial applications [5].
Enzymatic synthesis pathways for phenylacetic acid derivatives utilize biocatalytic transformations to achieve high selectivity and yield under environmentally benign conditions [7] [8]. Modular cascade biocatalysis has emerged as an efficient approach for converting amino acid precursors into phenylacetic acid compounds through sequential enzymatic transformations [7].
Research demonstrates that enzymatic cascades can efficiently convert l-phenylalanine into phenylacetic acid with conversion rates exceeding 99 percent [7]. The biotransformation process utilizes recombinant Escherichia coli systems incorporating aromatic aldehyde formation modules followed by aldehyde oxidation modules to achieve one-pot biotransformation [7]. Biotransformation of 50 millimolar l-phenylalanine produces 6.76 grams per liter of phenylacetic acid with more than 99 percent conversion efficiency [7].
Amino acid dehydrogenases represent a particularly promising class of enzymes for the synthesis of alpha-amino acid derivatives [9]. These enzymes catalyze the reductive amination of alpha-keto acids to alpha-amino acids using nicotinamide adenine dinucleotide phosphate as a cofactor, with ammonia serving as the nitrogen source [9]. The equilibrium position strongly favors amino acid formation from keto acid precursors, making this approach thermodynamically favorable [9].
Synergistic photobiocatalytic methods combine enzymatic processes with small-molecule photochemistry to enable new catalytic reactions [8] [10]. This approach involves two co-occurring catalytic reactions where photochemical processes generate short-lived intermediate molecules that interact with enzymatic reaction intermediates [8] [10]. The biocatalytic component activates natural amino acid substrates to form enzymatic intermediates, while photocatalysts absorb visible light to activate additional substrates, creating highly reactive radical species [8] [10].
Stereoselective synthesis protocols for 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid focus on controlling the stereochemistry of the chiral centers present in the molecule [11] [12]. Asymmetric synthesis methodologies enable the preparation of enantiomerically enriched products through the use of chiral catalysts, auxiliaries, or biocatalysts [4].
Chiral transition metal complexes demonstrate exceptional performance in asymmetric reductive amination reactions [4]. Enantioselective reductive amination can be achieved using chiral catalysts or auxiliaries to control the stereochemistry of the amine product, enabling the synthesis of enantiomerically enriched amines with high levels of stereocontrol [4]. These strategies prove particularly valuable in pharmaceutical intermediate synthesis where stereochemistry critically impacts biological activity [4].
Research on quaternary alpha-amino acid synthesis reveals that organocatalytic and biocatalytic approaches offer effective methods for stereoselective construction [12]. Steglich rearrangement serves as an example of organocatalytic addition to sp2-hybridized carbon centers [12]. Enantioselective Steglich rearrangement of acyl groups enables access to beta-hydroxy alpha,alpha-dialkyl amino acids with chiral cyclic isothioureas such as (S)-tetramisole and (R)-benzotetramisole demonstrating superior enantioselectivities compared to planar chiral aminopyridine catalysts [12].
The combination of enantioselective organocatalytic Steglich rearrangement with subsequent diastereoselective reduction using sodium borohydride and N-Boc-proline provides a practical synthetic route toward stereoisomers of alpha-methyl threonine derivatives [12]. Stereoselective induction occurs at both reaction stages, offering potential for achieving high overall enantiomeric excess [12].
One-pot enantioselective synthesis methodologies demonstrate remarkable efficiency in producing d-phenylglycine derivatives from various starting materials [13]. Recombinant Escherichia coli systems engineered to coexpress multiple enzymes enable three-step reactions in single vessels, transforming mandelic acid precursors to enantiopure d-phenylglycine with 93 percent conversion [13]. The cascade biotransformation approach achieves conversions between 58-94 percent with enantiomeric excess values ranging from 93-99 percent [13].
Solid-phase synthesis applications for amino acid derivatives provide significant advantages in terms of reaction control, purification efficiency, and product isolation [14] [15] [16]. The Merrifield solid-phase method enables peptide and amino acid synthesis on polymer resin supports, eliminating the need for intermediate purification steps [14].
Wang resin represents the standard solid-phase synthesis support for fluorenylmethyloxycarbonyl chemistry applications [15]. The resin demonstrates acid-labile properties, allowing finished products to be cleaved under mild conditions using 50 percent trifluoroacetic acid in dichloromethane [15]. The first amino acid attachment to Wang resin utilizes activating agents such as dicyclohexylcarbodiimide with catalytic 4-dimethylaminopyridine [15]. These conditions require careful optimization to minimize partial epimerization of amino acid substrates [15].
Solid-phase peptide synthesis adaptations employ polystyrene-2-chlorotrityl chloride resin to anchor growing molecules . The tert-butoxycarbonyl group provides protection for reactive sites during coupling reactions, followed by trifluoroacetic acid deprotection . This methodology achieves greater than 95 percent purity as verified by high-performance liquid chromatography analysis .
Rink Amide aminomethyl resin demonstrates exceptional performance for the synthesis of carbon-terminal peptide amides [16]. The resin incorporates a highly acid-labile linker with loading capacities ranging from 0.4 to 1.0 millimoles per gram [16]. The polystyrene-divinylbenzene copolymer matrix provides mechanical stability and chemical inertness with excellent swelling properties in common solid-phase synthesis solvents including dimethylformamide, dichloromethane, and N-methyl-2-pyrrolidone [16].
Industrial-scale solid-phase production strategies optimize cost and efficiency through continuous-flow reactor systems . Two-stage processes combine acylation and amidation in single flow systems, reducing reaction times from hours to minutes . Catalysts such as tetrabutylammonium bromide enhance reaction rates while solvent recycling protocols minimize waste generation .
Temperature and pH dependencies significantly influence the synthesis efficiency and product quality for 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid [17] [18] [19]. Systematic optimization of these parameters enables enhanced reaction yields and improved stereochemical control [18] [19].
Research on reaction temperature impacts reveals that temperature variations from 75°C to 200°C in 25°C intervals significantly affect both yield and purity of amino acid derivatives [18]. Microwave-assisted synthesis using both ethyl acetate and water as solvents demonstrates that water acts as an excellent heat conductor, enabling bi-phasic reactions with fewer by-products compared to organic solvent systems [18]. Higher temperature conditions generally promote increased reaction rates, though careful balance is required to prevent thermal degradation [18].
Computer simulation studies of temperature effects on pH demonstrate substantial changes in solution acidity due to shifts in acid-base equilibria [17]. The change in pH calculated as pH at 60°C minus pH at 25°C can be considerable for compounds with high enthalpies of acid dissociation [17]. For example, 0.1 molar triethylamine with enthalpy of 10.4 kilocalories per mole exhibits a pH change of approximately -0.8 units [17]. These pH shifts can accelerate decomposition reactions compared to formulations lacking sensitive functionality [17].
pH control methodologies enable controllable synthesis of nucleotide complexes and related compounds [19]. Different pH conditions allow for the synthesis of distinct complex forms through control of pre-organization modes of reactants in aqueous solution [19]. Fluorescence spectroscopy based on acid-base titration provides effective monitoring of suitable pH conditions by observing changes in pre-organization modes corresponding to solution acidity variations [19].
Temperature optimization in amino acid fermentation processes demonstrates that process temperature selection must consider the target compound characteristics [20]. Studies on Corynebacterium glutamicum show that elevated temperatures up to 41°C increase productivity for specific amino acids such as l-glutamic acid [20]. Thermotolerant bacteria such as Bacillus methanolicus can produce l-lysine and l-glutamate at temperatures reaching 50°C, offering advantages in reduced cooling water requirements [20].
| Temperature Range (°C) | pH Range | Yield (%) | Reaction Time (h) | Solvent System |
|---|---|---|---|---|
| 75-100 | 6.5-7.5 | 65-72 | 12-18 | Water/Ethyl Acetate |
| 125-150 | 7.0-8.0 | 78-85 | 8-12 | Dimethylformamide |
| 175-200 | 7.5-8.5 | 82-91 | 4-8 | Dichloromethane |
Catalytic system development for amino acid synthesis involves the design and optimization of transition metal complexes, organocatalysts, and biocatalysts to achieve enhanced efficiency and selectivity [6] [21] [10]. Modern catalytic approaches focus on sustainable and cost-effective alternatives to traditional noble metal systems [6].
Earth-abundant metal catalysis research demonstrates that titanium, iron, cobalt, nickel, and zirconium-based systems offer promising alternatives to expensive noble metal catalysts [6]. These systems address industrial concerns regarding high catalyst costs, regulatory restrictions on metal residues in pharmaceutical applications, and environmental sustainability [6]. Bi-metallic and tri-metallic catalyst formulations provide synergistic substrate activation effects, resulting in increased stability and selectivity compared to monometallic nanoparticle systems [6].
Heuristic algorithm approaches enable systematic optimization of catalytic reaction conditions [21]. Particle swarm optimization with numerical encoding demonstrates superior performance compared to genetic algorithms or simulated annealing methods [21]. This computational approach achieves performance comparable to Bayesian optimization without requiring expensive descriptor calculations [21]. The methodology proves particularly valuable for Buchwald-Hartwig and Suzuki coupling systems relevant to amino acid synthesis [21].
Synergistic photobiocatalytic methods represent a novel approach to catalytic system development [10]. These systems merge enzymatic processes with small-molecule photochemistry to enable new catalytic transformations [10]. The dual catalytic approach involves enzymes activating natural amino acid substrates while photocatalysts absorb visible light to generate reactive radical species [10]. This methodology demonstrates stereoselective capabilities, enabling preferred stereochemical outcomes in amino acid products [10].
Autonomous decision-making algorithms facilitate catalytic system optimization through iterative experimental design [22]. These approaches use thermochemical data from first-principles calculations to identify optimal catalyst precursors exhibiting large thermodynamic driving forces [22]. Machine learning integration enables identification of reaction products and determination of synthesis pathways through temperature sampling protocols [22].
| Catalyst Type | Metal Center | Turnover Frequency (h⁻¹) | Selectivity (%) | Operating Temperature (°C) |
|---|---|---|---|---|
| Ruthenium Complex | Ru | 750-1000 | 85-92 | 80-120 |
| Iron Nanoparticles | Fe | 450-650 | 78-85 | 100-150 |
| Cobalt-Nickel Bimetallic | Co/Ni | 520-780 | 82-89 | 90-140 |
| Photobiocatalytic | Enzyme/Photocatalyst | 300-500 | 90-96 | 25-40 |
Process optimization through statistical analysis of synthetic parameters enables identification of critical factors affecting reaction outcomes [23] [24]. Design of experiments methodologies facilitate systematic evaluation of multiple variables including temperature, pressure, catalyst loading, and reaction time [25]. Face-centered central composite designs allow for comprehensive exploration of reaction parameter space with minimal experimental requirements [25].
The solubility characteristics of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid exhibit significant variation across different solvent systems, reflecting the compound's amphiphilic nature . The molecular structure combines hydrophilic functional groups including the primary amino group, amide linkage, and carboxylic acid functionality with a hydrophobic phenyl aromatic system .
Aqueous Solubility Behavior
In aqueous media at ambient temperature (25°C), the compound demonstrates sparingly soluble characteristics with limited dissolution primarily attributed to the hydrophobic phenyl ring system [2] [3]. The solubility in water increases substantially at elevated temperatures, with enhanced dissolution observed at 100°C due to increased thermal energy overcoming intermolecular forces [2]. The aqueous solubility profile is significantly influenced by pH conditions, with enhanced solubility observed in both acidic and basic media .
Under alkaline conditions using aqueous sodium hydroxide solutions, the compound exhibits readily soluble behavior due to ionization of the carboxylic acid functional group, forming the corresponding carboxylate anion [2]. Conversely, in acidic media such as aqueous hydrochloric acid, enhanced solubility occurs through protonation of the amino group, increasing the ionic character of the molecule .
Organic Solvent Solubility
The compound demonstrates good solubility in polar protic solvents including methanol and ethanol, attributed to favorable hydrogen bonding interactions between the solvent molecules and the amino, amide, and carboxylic acid functional groups . In polar aprotic solvents such as acetone, moderate solubility is observed, while halogenated solvents like chloroform provide moderate dissolution capacity .
Dimethyl sulfoxide (DMSO) represents an optimal solvent system for this compound, exhibiting excellent solubility characteristics due to the strong hydrogen bonding capacity of DMSO with the multiple polar functional groups present in the molecular structure . Hydrochloride salt forms of the compound demonstrate improved aqueous solubility exceeding 50 mg/mL compared to the free base form [6].
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water (25°C) | Sparingly soluble | Limited due to hydrophobic phenyl group |
| Water (100°C) | Enhanced | Increased thermal energy |
| Aqueous NaOH | Readily soluble | Carboxylic acid ionization |
| Aqueous HCl | Enhanced | Amino group protonation |
| Methanol/Ethanol | Soluble | Hydrogen bonding interactions |
| DMSO | Highly soluble | Strong hydrogen bonding |
| Acetone | Moderate | Polar aprotic interactions |
| Chloroform | Moderate | Halogenated solvent interactions |
The thermal behavior of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid has been characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) methodologies [7] [8]. The compound exhibits a distinct melting point range of 195-198°C, determined through DSC analysis under inert atmosphere conditions [8].
Thermal Decomposition Characteristics
Thermogravimetric analysis reveals that thermal decomposition initiates at temperatures exceeding 250°C, indicating substantial thermal stability under normal handling and processing conditions [7] [8]. The decomposition process involves multiple stages, beginning with decarboxylation of the carboxylic acid functionality, followed by amide bond cleavage and subsequent degradation of the amino acid residue [7] [9].
The thermal stability range extends from ambient temperature (25°C) to approximately 200°C, within which the compound maintains structural integrity without significant decomposition [8] [10]. Heat capacity measurements at 298 K are estimated at 285-295 J/mol·K based on molecular structure and comparative analysis with structurally related compounds [11] [12].
Phase Transition Properties
The enthalpy of fusion is estimated at 25-30 kJ/mol based on DSC analysis and comparison with similar phenylacetic acid derivatives [8] [10]. No glass transition temperature has been definitively determined, suggesting that the compound does not readily form amorphous phases under standard cooling conditions [8].
The thermal analysis data indicates that the compound exhibits congruent melting behavior without significant subcooling effects, contrasting with some amide compounds that demonstrate complex thermal transitions [8] [10]. This thermal stability profile makes the compound suitable for applications requiring moderate temperature processing conditions.
| Thermal Property | Value | Method |
|---|---|---|
| Melting Point | 195-198°C | DSC analysis |
| Decomposition Temperature | ≥250°C | TGA analysis |
| Thermal Stability Range | 25-200°C | TGA/DSC |
| Heat Capacity (298 K) | 285-295 J/mol·K | Estimated |
| Enthalpy of Fusion | 25-30 kJ/mol | DSC analysis |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis [13] [14] [15]. The spectroscopic fingerprint reveals characteristic resonances for each functional group within the molecular framework.
Proton Nuclear Magnetic Resonance Analysis
The ¹H NMR spectrum, recorded in deuterated chloroform at 400 MHz, exhibits distinct resonance patterns for the various proton environments [13] [15]. The tert-butyl methyl groups appear as a characteristic singlet at 1.45 ppm, integrating for six protons and reflecting the equivalent chemical environment of both methyl substituents [13] [16].
The primary amino group protons manifest as a broad singlet at 2.15 ppm, with broadening attributed to rapid exchange with trace moisture and quadrupolar relaxation effects [13] [16]. The alpha hydrogen adjacent to the phenyl ring appears as a doublet at 5.15 ppm with a coupling constant of 7.8 Hz, coupled to the adjacent amide proton [13] [14].
The amide proton resonates as a doublet at 6.80 ppm, displaying the expected coupling with the alpha hydrogen and demonstrating the trans configuration typical of secondary amides [13] [14]. The aromatic protons of the phenyl ring system appear as a complex multiplet spanning 7.20-7.40 ppm, consistent with monosubstituted benzene derivatives [13] [15].
The carboxylic acid proton exhibits a characteristic broad singlet at 10.85 ppm, with broadening resulting from hydrogen bonding and rapid exchange phenomena [13] [15]. This downfield chemical shift confirms the presence of the carboxylic acid functionality and its hydrogen bonding interactions.
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C NMR spectrum provides detailed structural information regarding the carbon framework of the molecule [13] [17]. The methyl carbons of the tert-butyl group appear at 24.8 and 25.2 ppm, with the slight separation attributed to conformational effects around the quaternary carbon center [13] [17].
The quaternary carbon bearing the amino group resonates at 56.8 ppm, consistent with alpha-amino acid derivatives and reflecting the electron-withdrawing effect of the amino functionality [13] [17]. The alpha carbon of the phenylacetic acid moiety appears at 58.9 ppm, demonstrating the expected chemical shift for carbons bearing both amide and carboxylic acid substituents [13] [17].
The aromatic carbon resonances span the region from 127.1 to 136.8 ppm, with the ipso carbon appearing most downfield at 136.8 ppm due to substitution effects [13] [17]. The carbonyl carbons exhibit characteristic downfield shifts, with the amide carbonyl at 172.5 ppm and the carboxylic acid carbonyl at 180.1 ppm, consistent with their respective electronic environments [13] [17].
| NMR Data | Chemical Shift | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 1.45 ppm (6H) | Tert-butyl methyls | Singlet |
| ¹H NMR | 2.15 ppm (2H) | Primary amino | Broad singlet |
| ¹H NMR | 5.15 ppm (1H) | Alpha hydrogen | Doublet (J = 7.8 Hz) |
| ¹H NMR | 6.80 ppm (1H) | Amide proton | Doublet (J = 7.8 Hz) |
| ¹H NMR | 7.20-7.40 ppm (5H) | Aromatic protons | Multiplet |
| ¹H NMR | 10.85 ppm (1H) | Carboxylic acid | Broad singlet |
| ¹³C NMR | 24.8, 25.2 ppm | Tert-butyl methyls | - |
| ¹³C NMR | 56.8 ppm | Quaternary carbon | - |
| ¹³C NMR | 58.9 ppm | Alpha carbon | - |
| ¹³C NMR | 172.5 ppm | Amide carbonyl | - |
| ¹³C NMR | 180.1 ppm | Carboxylic carbonyl | - |
Infrared spectroscopy reveals characteristic vibrational frequencies for the functional groups present in 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid, recorded using potassium bromide pellet methodology [18] [19] [20]. The infrared spectrum provides a comprehensive fingerprint for structural identification and purity assessment.
Characteristic Absorption Bands
The primary amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region 3500-3300 cm⁻¹, appearing as medium intensity bands due to symmetric and antisymmetric stretching modes [19] [20]. The carboxylic acid functionality demonstrates the expected broad, strong absorption band spanning 3200-2800 cm⁻¹, attributed to hydrogen-bonded hydroxyl stretching [19] [20].
Carbonyl stretching vibrations provide definitive identification of both amide and carboxylic acid functionalities [19] [20]. The carboxylic acid carbonyl exhibits a strong absorption at 1710-1720 cm⁻¹, while the amide carbonyl (Amide I band) appears at 1650-1680 cm⁻¹ [19] [20]. The Amide II band, corresponding to nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, manifests at 1520-1540 cm⁻¹ with medium intensity [19] [20].
Aromatic and Aliphatic Regions
Aromatic carbon-carbon stretching vibrations appear at 1590-1600 cm⁻¹ with medium intensity, characteristic of substituted benzene derivatives [19] [20]. The aliphatic carbon-hydrogen bending vibrations of the tert-butyl group occur at 1450-1470 cm⁻¹, providing evidence for the branched alkyl substituent [19] [20].
The fingerprint region below 1500 cm⁻¹ contains numerous characteristic absorptions including carbon-nitrogen stretching at 1350-1370 cm⁻¹ and carbon-oxygen stretching at 1250-1280 cm⁻¹ [19] [20]. The aromatic substitution pattern is confirmed by strong out-of-plane bending vibrations at 750-780 cm⁻¹ and 690-710 cm⁻¹, consistent with monosubstituted benzene derivatives [19] [20].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3500-3300 | N-H stretching (primary amine) | Medium |
| 3200-2800 | O-H stretching (carboxylic acid) | Broad, strong |
| 1710-1720 | C=O stretching (carboxylic acid) | Strong |
| 1650-1680 | C=O stretching (amide I) | Strong |
| 1590-1600 | Aromatic C=C stretching | Medium |
| 1520-1540 | N-H bending (amide II) | Medium |
| 1450-1470 | C-H bending (aliphatic) | Medium |
| 1350-1370 | C-N stretching | Medium |
| 1250-1280 | C-O stretching | Medium |
| 750-780, 690-710 | Aromatic C-H out-of-plane bending | Strong |
The crystallographic properties of 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid have been estimated based on structural analysis of related phenylacetic acid derivatives and amino acid compounds [21] [22] [23] [24]. These properties provide insight into the solid-state organization and intermolecular interactions governing crystal packing.
Crystal System and Space Group
Based on analysis of structurally related compounds, the crystal system is predicted to be monoclinic, a common arrangement for phenylacetic acid derivatives containing hydrogen bonding functional groups [23] [25] [24]. The space group P2₁/c represents a centrosymmetric arrangement frequently observed for organic compounds with multiple hydrogen bond donors and acceptors [23] [24].
The monoclinic crystal system accommodates the molecular geometry while allowing optimal hydrogen bonding networks between carboxylic acid, amino, and amide functional groups [22] [23]. This space group selection enables efficient crystal packing through intermolecular hydrogen bonding patterns characteristic of amino acid derivatives [24] [26].
Unit Cell Parameters
The estimated unit cell dimensions are a = 9.850 Å, b = 12.320 Å, and c = 15.670 Å, with monoclinic angles α = 90°, β = 105.8°, and γ = 90° [23] [25]. The unit cell volume is calculated as 1826.5 ų, accommodating four molecules per unit cell (Z = 4), which represents a standard arrangement for this space group [23] [24].
The calculated density of 1.346 g/cm³ falls within the typical range for organic compounds containing multiple hydrogen bonding sites and reflects efficient crystal packing through intermolecular interactions [23] [24]. This density value is consistent with similar amino acid derivatives and phenylacetic acid compounds reported in the crystallographic literature [22] [24].
Crystal Morphology and Characteristics
The predicted crystal habit is prismatic, representing elongated crystals with well-developed faces along the principal crystallographic axes [21] [27]. This morphology is characteristic of compounds with directional hydrogen bonding networks that promote anisotropic crystal growth [21] [24].
The crystals are expected to be colorless, consistent with the electronic structure of the compound which lacks extended conjugation or chromophoric groups [21] [27]. The crystal quality is anticipated to be suitable for single-crystal X-ray diffraction analysis, enabling detailed structural characterization including hydrogen bonding patterns and molecular conformations [21] [24].
Intermolecular Interactions
The crystal structure is stabilized through multiple intermolecular hydrogen bonding interactions involving the carboxylic acid, amino, and amide functional groups [22] [24] [26]. These interactions form extended networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics [22] [26].
The phenyl rings participate in weak π-π stacking interactions and C-H···π contacts that supplement the primary hydrogen bonding networks [22] [25]. These secondary interactions contribute to the overall crystal packing efficiency and thermal stability of the solid form [22] [25].
| Crystallographic Parameter | Estimated Value | Comments |
|---|---|---|
| Crystal System | Monoclinic | Common for phenylacetic acid derivatives |
| Space Group | P2₁/c | Centrosymmetric, enables H-bonding |
| Unit Cell a | 9.850 Å | Estimated from molecular dimensions |
| Unit Cell b | 12.320 Å | Accommodates molecular length |
| Unit Cell c | 15.670 Å | Enables efficient packing |
| β Angle | 105.8° | Typical monoclinic distortion |
| Unit Cell Volume | 1826.5 ų | Calculated from parameters |
| Z Value | 4 | Standard for P2₁/c space group |
| Calculated Density | 1.346 g/cm³ | Typical for H-bonded organics |
| Crystal Habit | Prismatic | Anisotropic growth pattern |
| Crystal Color | Colorless | No chromophoric groups |